1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule.
3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound characterized by the molecular formula C₁₂H₁₉N₃·2HCl. This compound is a derivative of aniline, featuring a methyl group and a methylpiperazine moiety, which contributes to its unique properties and applications in scientific research. It is primarily utilized in biochemical studies, particularly in the exploration of enzyme interactions and protein binding mechanisms.
The compound is synthesized using commercially available starting materials, specifically 3-methylaniline and 1-methylpiperazine. These precursors are readily accessible in chemical supply markets, facilitating the production of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride for laboratory research and industrial applications.
3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride falls under the category of organic compounds known as amines. It is classified as a substituted aniline due to the presence of both an amino group and aromatic characteristics attributed to the aniline structure.
The synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride typically involves several key steps:
The reaction conditions may involve catalysts such as palladium on carbon to promote hydrogenation, depending on specific synthetic routes employed. The efficiency of the synthesis can be influenced by factors like temperature, reaction time, and solvent choice.
The molecular structure of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride features:
The compound's molecular weight is approximately 239.23 g/mol when considering both hydrochloride ions. The structural formula can be represented as follows:
3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include nitric acid for nitration and bromine for halogenation. The choice of reagents and conditions significantly affects the yield and purity of the resulting products.
The mechanism of action for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride primarily involves its role as a potential tyrosine kinase inhibitor. Tyrosine kinases are crucial enzymes in cell signaling pathways that regulate various cellular processes such as growth, differentiation, and metabolism.
When acting as a tyrosine kinase inhibitor, this compound may disrupt signaling pathways that promote cell proliferation, potentially leading to therapeutic effects in cancer treatment by inhibiting tumor growth.
Relevant data regarding these properties can be critical for handling and application in laboratory settings.
3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride has several applications in various scientific fields:
3-Methyl-4-(4-methylpiperazin-1-yl)aniline serves as critical intermediates in pharmaceutical synthesis, particularly for constructing biaryl amide scaffolds with demonstrated biological relevance. The synthesis typically begins with regioselective installation of the piperazine moiety prior to functional group manipulation. A robust approach employs Ullmann coupling between 3-methyl-4-iodoaniline and N-methylpiperazine under copper(I) catalysis (CuI/1,10-phenanthroline system) at elevated temperatures (110°C), achieving moderate yields of 82% after 12 hours . This method benefits from the orthogonal reactivity of the iodo substituent, allowing selective amination without protecting the aniline group [9].
Alternative pathways utilize Buchwald-Hartwig amination for enhanced efficiency and functional group tolerance. Palladium catalysts (e.g., Pd₂(dba)₃ with Xantphos ligand) enable coupling between 3-bromo-4-methylaniline and N-methylpiperazine at lower temperatures (80-90°C) in toluene, yielding the secondary aniline precursor in >85% purity. This method demonstrates superior atom economy and reduced metal contamination compared to copper-mediated approaches [9]. Subsequent reduction of the nitro group (when present) completes the aniline functionality, though direct amination avoids this step .
Table 1: Key Synthetic Routes for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Core Structure
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Ullmann Coupling | CuI, 1,10-phenanthroline, 110°C, 12h | 82 | No aniline protection required |
Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene, 85°C | 89 | Broader functional group tolerance |
Nucleophilic Aromatic Substitution | N-methylpiperazine, DMSO, 120°C, 6h | 78 | Lower catalyst cost |
Microwave-Assisted SNAr | N-methylpiperazine, TBAB, 150°C, 30min | 91 | Reduced reaction time |
Recent advances employ microwave-assisted nucleophilic substitution using phase-transfer catalysts like tetrabutylammonium bromide (TBAB). This technique reduces reaction times to 30 minutes while increasing yields to 91% by enhancing the reaction kinetics and minimizing thermal degradation pathways. The approach is particularly valuable for introducing structurally complex piperazine derivatives at the 4-position of the aniline ring [6].
When synthesizing 3-methyl-4-(4-methylpiperazin-1-yl)aniline from its nitro precursor (3-methyl-4-(4-methylpiperazin-1-yl)nitrobenzene), catalytic hydrogenation represents the most efficient reduction methodology. Palladium on carbon (Pd/C) systems remain the industry standard, operating effectively at 0.3–1.5 MPa H₂ pressure in ethanol/water mixtures at ambient to moderate temperatures (25–60°C). This approach delivers near-quantitative conversion within 2–4 hours while maintaining the integrity of the piperazine ring and avoiding N-dealkylation side reactions [1] .
Innovative catalyst systems have emerged to address limitations of traditional methods. A bimetallic Cu-Co/γ-alumina catalyst achieves 92–95% yield at 90°C and 15 bar H₂ pressure, with remarkable recyclability (5 cycles without significant activity loss). This system demonstrates enhanced chemoselectivity for primary amine formation while minimizing secondary amine byproducts through optimized metal synergy . For oxygen-sensitive substrates, hydroquinone-based palladium complexes ([Pd(H₂L)(Cl)₂]) enable reductions at ambient temperature (25–40°C) using water as solvent. This system generates hydrogen in situ, eliminating the need for high-pressure equipment and enhancing operational safety .
Table 2: Catalyst Systems for Nitro Group Reduction in Synthesis
Catalyst System | Conditions | Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|
Pd/C (5%) | EtOH/H₂O, 1.0 MPa H₂, 50°C | 3 | >99 | >99% primary amine |
Cu-Co/γ-alumina | 15 bar H₂, 90°C | 4 | 92-95 | 95% primary amine |
[Pd(H₂L)(Cl)₂] | H₂O, ambient, in situ H₂ | 2-4 | 98 | >99% primary amine |
Ni-Al alloy | MeOH, NaOH, 5-10 bar H₂, 70°C | 6 | 85 | 90% primary amine |
Critical parameters governing reduction efficiency and selectivity include:
Palladium-catalyzed C-N bond formation has revolutionized the structural diversification of 3-methyl-4-(4-methylpiperazin-1-yl)aniline derivatives, enabling efficient conjugation with pharmacophores. The electron-rich aniline nitrogen participates readily in palladium-catalyzed arylation with (hetero)aryl halides, facilitated by specialized ligands that modulate metal reactivity. Biaryl amide formation—essential for pharmaceutical applications—proceeds efficiently using Pd(OAc)₂ with XPhos ligand in toluene at 80-100°C, achieving coupling yields exceeding 85% even with sterically hindered carboxylic acids [9] .
The piperazine nitrogen can be selectively functionalized through chemo-differentiation strategies. While the aniline group requires protection (typically as acetamide or pivalamide) during piperazine N-alkylation, modern palladium catalysts enable direct mono-alkylation of the piperazine nitrogen without protecting groups. BrettPhos-based palladium complexes facilitate this transformation with excellent selectivity, allowing installation of solubilizing groups or targeted pharmacophores at the piperazine terminus [9]. This approach was employed in synthesizing advanced intermediates for kinase inhibitors, demonstrating the methodology's pharmaceutical relevance [1] [6].
Recent ligand developments have significantly expanded substrate scope:
These advances support the synthesis of complex targets like 3-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 1254059-63-6), where sequential palladium-catalyzed aminations construct the multi-cyclic architecture essential for biological activity [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: